molecular formula C12H8ClNO4 B1451618 Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate CAS No. 682352-78-9

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Cat. No. B1451618
M. Wt: 265.65 g/mol
InChI Key: YHMXFDJXPWWDLF-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The compound also contains a 2-chlorophenyl group and a carboxylate ester group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions with various reagents . For example, ketamine, a related compound, is synthesized in five steps starting from cyclohexanone and 2-chlorophenyl magnesium bromide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. For example, protodeboronation of alkyl boronic esters is a reaction that has been reported for similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is related to compounds used as precursors for synthesizing various isoxazole-fused heterocycles. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, has been investigated in detail (Roy, Rajaraman, & Batra, 2004).

Structural Studies

  • The structural characterization of compounds similar to Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate has been conducted. For example, a study on the X-ray diffraction data of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate provides insights into the molecular structure and crystallization of such compounds (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Biological Applications

  • Derivatives of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate have been explored for their potential in biological applications. For instance, a study on the biological evaluation of thiazoles targeting flavivirus envelope proteins included analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, demonstrating significant antiviral activity (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Antimicrobial and Anticancer Potential

  • Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, have shown promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, similar compounds have been found to cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Future research could involve exploring new synthesis methods, investigating its potential uses, and conducting a thorough analysis of its physical and chemical properties. Additionally, further studies could be conducted to determine its safety and potential hazards .

properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXFDJXPWWDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668550
Record name Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

CAS RN

682352-78-9
Record name Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
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